molecular formula C7H7Cl2FN2 B13689321 3-Chloro-2-fluorobenzimidamide hydrochloride

3-Chloro-2-fluorobenzimidamide hydrochloride

Cat. No.: B13689321
M. Wt: 209.05 g/mol
InChI Key: XYBRSRGIKSHTPB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7Cl2FN2. It is primarily used in research and development settings and is not intended for human use. This compound is known for its unique chemical structure, which includes both chlorine and fluorine atoms attached to a benzimidamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluorobenzimidamide hydrochloride typically involves the introduction of chlorine and fluorine atoms into a benzimidamide structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet research demands. Companies like ChemScene and Arctom provide this compound in various sizes, ensuring its availability for research purposes .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorobenzimidamide hydrochloride can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

3-Chloro-2-fluorobenzimidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzimidamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluorobenzimidamide hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C7H7Cl2FN2

Molecular Weight

209.05 g/mol

IUPAC Name

3-chloro-2-fluorobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H6ClFN2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H

InChI Key

XYBRSRGIKSHTPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=N)N.Cl

Origin of Product

United States

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